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Compound of Interest

Compound Name: Comanic Acid

Cat. No.: B1355527

Abstract

This technical guide provides a summary of the available spectroscopic data for comanic acid
(4-oxo-4H-pyran-2-carboxylic acid, CAS 499-05-8). Due to the limited availability of published
experimental data, this document combines predicted and theoretical values with established
spectroscopic principles to offer a comprehensive analytical profile. Data for Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented in
structured tables. Detailed, standardized experimental protocols for acquiring such data are
also provided for researchers. This guide is intended for professionals in chemical research,
drug development, and quality control who require a foundational understanding of the
spectroscopic characteristics of comanic acid.

Introduction

Comanic acid is a pyran derivative with the molecular formula CeH4Oa4. As a heterocyclic
organic compound, its structural elucidation and characterization are fundamental for its
application in various fields, including organic synthesis and pharmaceutical development.
Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of
such molecules. This document serves as a centralized resource for the spectroscopic profile
of comanic acid.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for comanic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental 1H and 3C NMR data for comanic acid are not readily available in publicly
accessible databases or literature. Therefore, predicted data obtained from computational
models are presented below. These predictions are based on established algorithms and
provide expected chemical shift values.

Table 1: Predicted *H and 33C NMR Data for Comanic Acid Solvent: DMSO-ds

1H NMR Data 13C NMR Data

Atom No. Predicted 6 (ppm) Atom No. Predicted 6 (ppm)
H3 6.65 C2 158.4

H5 6.48 C3 114.9

H6 8.10 C4 175.1

COOH 13.5 (broad) C5 111.8

C6 149.2

COOH 162.7

Note: NMR data is predicted and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

While a specific experimental spectrum with a complete peak list is not widely published, the
characteristic absorption bands for comanic acid can be determined based on its functional
groups. The data presented is consistent with spectra obtained on a Bruker Tensor 27 FT-IR
instrument.[1][2]

Table 2: Characteristic IR Absorption Bands for Comanic Acid
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Wavenumber (cm~?)

Vibration Type

Functional Group

Intensity

3300 - 2500 O-H stretch Carboxylic Acid Strong, Broad
~3100 C-H stretch Alkene (=C-H) Medium
1760 - 1690 C=0 stretch Carboxylic Acid Strong
~1715 C=0 stretch Ketone (pyrone ring) Strong
1680 - 1640 C=C stretch Alkene Medium
1320 - 1210 C-O stretch Carboxylic Acid / Strong
Ether
950 - 910 O-H bend Carboxylic Acid Medium, Broad

Mass Spectrometry (MS)

Experimental mass spectra for comanic acid are not broadly published. The following table

details predicted mass-to-charge (m/z) ratios for various adducts of comanic acid, which are

crucial for interpretation in electrospray ionization (ESI) mass spectrometry. The monoisotopic
mass of comanic acid is 140.01095860 Da.[1]

Table 3: Predicted Mass Spectrometry Data for Comanic Acid Adducts

Adduct Formula Predicted m/z

[M+H]* [CeHs04]* 141.01824

[M+Na]* [CeHaOaNa]* 163.00018

[M+K]* [CeHaO4K]* 178.97412

[M+NHa]* [CeHsOaN]* 158.04478

[M-H]~ [CeH304]~ 139.00368

[M+HCOO]~ [C7H506]~ 185.00916

[M+CHsCOQ]~ [CsH706]~ 199.02481
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Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of a solid
organic compound such as comanic acid.

NMR Spectroscopy Protocol

e Sample Preparation:

o Accurately weigh 5-10 mg of the comanic acid sample for *H NMR (or 20-50 mg for 13C
NMR).

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-des,
CDCls) in a clean, dry vial. Ensure the sample is fully dissolved.

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

o If an internal standard is required, add a small amount of tetramethylsilane (TMS, & 0.00)
or reference the residual solvent peak.

e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength.

o Solvent: DMSO-de.

o Temperature: 298 K (ambient).

o Pulse Sequence: Standard single-pulse (zg30).

o Acquisition Time: ~2-4 seconds.

o Relaxation Delay (d1): 1-5 seconds.

o Number of Scans: 8 to 16, depending on sample concentration.
e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.
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Solvent: DMSO-de.

[e]

o

Pulse Sequence: Proton-decoupled (e.g., zgpg30).

[¢]

Acquisition Time: ~1-2 seconds.

[¢]

Relaxation Delay (d1): 2 seconds.

[e]

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

» Data Processing:

[e]

Apply Fourier transformation to the Free Induction Decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale using the internal standard or solvent peak.

[e]

Integrate signals (for tH NMR) and pick peaks.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

e Sample Preparation:

o Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove all
moisture.

o In an agate mortar and pestle, grind 1-2 mg of the comanic acid sample into a fine
powder.

o Add approximately 150-200 mg of the dry KBr to the mortar.

o Gently but thoroughly mix the sample and KBr by trituration until a homogenous mixture is
obtained.[1][3]

e Pellet Formation:

o Transfer the powder mixture into the collar of a pellet press die.
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o Assemble the die and place it in a hydraulic press.

o Apply pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent, or
translucent disc.[1][3]

o Data Acquisition:

[e]

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample
holder.

[e]

Record a background spectrum of the empty sample chamber.

o

Acquire the sample spectrum over the range of 4000 to 400 cm~1,

[¢]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol (ESI-MS)

e Sample Preparation:

o Prepare a dilute solution of comanic acid (approx. 1-10 pg/mL) in a suitable solvent
system, such as a mixture of methanol and water (e.g., 50:50 v/v).

o To promote ionization, a small amount of an acid (e.g., 0.1% formic acid for positive ion
mode) or a base (e.g., 0.1% ammonium hydroxide for negative ion mode) can be added to
the solvent.

e Instrument Parameters (ESI-QTOF or ESI-lon Trap):

o lonization Mode: Electrospray lonization (ESI), operated in both positive and negative
modes to detect different adducts.

o Capillary Voltage: 3.5 - 4.5 kV.
o Drying Gas (N2): Flow rate of 5-10 L/min.
o Drying Gas Temperature: 300 - 350 °C.

o Mass Range: Scan from m/z 50 to 500 to cover the expected adducts.
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o Infusion: Introduce the sample solution into the source via a syringe pump at a constant
flow rate (e.g., 5-10 puL/min).

o Data Analysis:

o Analyze the resulting mass spectrum to identify the m/z values of the parent ion adducts
(e.g., [M+H]*, [M-H]").

o If tandem MS (MS/MS) is performed, select the parent ion and subject it to collision-
induced dissociation (CID) to obtain a fragmentation pattern for further structural
confirmation.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the
relationship between the techniques and the information they provide.
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Data Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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